molecular formula C12H18BrNO2S B12241359 4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide

4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B12241359
M. Wt: 320.25 g/mol
InChI Key: YWFUIYHKRDBOEV-UHFFFAOYSA-N
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Description

4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a bromine atom attached to a benzene ring, which is further substituted with a sulfonamide group and two isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide typically involves the electrophilic aromatic substitution reaction. The process begins with the bromination of benzene to form bromobenzene. This is followed by the sulfonation of bromobenzene to introduce the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sulfonyl Chloride: Used for introducing the sulfonamide group.

    Isopropyl Halides: Used for alkylation reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, depending on the reagents and conditions used.

Scientific Research Applications

4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 4-bromo-2-(propan-2-yl)benzene-1-sulfonyl chloride
  • Sulfamethazine
  • Sulfadiazine

Uniqueness

4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isopropyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18BrNO2S

Molecular Weight

320.25 g/mol

IUPAC Name

4-bromo-N,N-di(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H18BrNO2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,1-4H3

InChI Key

YWFUIYHKRDBOEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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